![molecular formula C19H14Cl2N6O B2940078 4-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 890944-23-7](/img/structure/B2940078.png)
4-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
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Description
The compound “4-chloro-N’-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide” is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine linkage . It is part of a class of compounds that have received attention due to their biological and pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The process involves the use of a Cu (II) catalyst in the presence of Sodium ascorbate .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged skeleton in biologically active compounds and acts as a bioisostere of natural purine .Scientific Research Applications
Antibacterial Activity
This compound has been explored for its activity against bacteria such as Staphylococcus aureus and Escherichia coli , and its interaction with antibiotics like ampicillin and kanamycin .
Anticancer Properties
Several studies have indicated that derivatives of this compound show cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), suggesting potential use in cancer treatment .
Kinase Inhibition
The compound has been tested for its inhibitory effects on human protein kinases, which are enzymes that play a crucial role in various cellular processes. Inhibition of specific kinases is a strategy used in targeted cancer therapy .
Chemical Synthesis
It may be used as a reactant in chemical synthesis processes, such as the synthesis of other heterocyclic compounds or derivatives with potential pharmacological activities .
Drug Discovery
Due to its biological activities, this compound could be a candidate for drug discovery efforts, particularly in developing new treatments for bacterial infections and cancer .
properties
IUPAC Name |
4-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6O/c1-11-2-7-14(8-16(11)21)27-18-15(9-24-27)17(22-10-23-18)25-26-19(28)12-3-5-13(20)6-4-12/h2-10H,1H3,(H,26,28)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVLQHLGUHEFRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
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